molecular formula C16H14ClN3O2S2 B2968558 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate CAS No. 1396768-69-6

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate

Cat. No.: B2968558
CAS No.: 1396768-69-6
M. Wt: 379.88
InChI Key: OSWVWTZACQSHDC-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate” is likely to be a complex organic molecule that contains several functional groups, including a chlorobenzothiazole, an azetidine, and a dimethylthiazole . These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorobenzothiazole, azetidine, and dimethylthiazole functional groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the chlorobenzothiazole group might undergo nucleophilic aromatic substitution reactions, while the azetidine ring might be opened under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Antimicrobial and Antifungal Evaluation

A study synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, exploring their antimicrobial properties against various bacterial and fungal strains. Azetidin-2-ones derivatives exhibited more significant activity against pathogenic strains compared to thiazolidin-4-ones derivatives, suggesting their potential as effective antimicrobial agents (Gilani et al., 2016).

Pharmacological Evaluation of Heterocyclic Compounds

Another research focused on the synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and evaluated their antibacterial and antifungal activities. These compounds demonstrated promising pharmacological properties, indicating their potential in developing new antimicrobial agents (Mistry & Desai, 2006).

Anticancer and Antimicrobial Activities

Research synthesized thiazolidinone and azetidinone analogues based on a specific fluorene moiety and evaluated their antimicrobial and anticancer activities. These compounds showed remarkable activity against certain cancer cell lines and multidrug-resistant strains, suggesting their efficacy as both antimicrobial and anticancer agents (Hussein et al., 2020).

Corrosion Inhibition

A study investigated the effect of specific azetidinone derivatives on the corrosion of oil-well tubular steel in hydrochloric acid solution. These compounds acted as efficient corrosion inhibitors, demonstrating the potential application of such heterocyclic compounds in industrial corrosion protection (Yadav, Sharma, & Kumar, 2015).

Synthesis and Biological Activity Evaluation

The synthesis of substituted azetidinyl oxyacetic acids highlighted their significant antibacterial activity, primarily against Gram-negative bacteria. This study underscores the potential of azetidinone derivatives as novel beta-lactam antibiotics, expanding the scope of their application in medical treatments (Woulfe & Miller, 1985).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-8-14(23-9(2)18-8)15(21)22-10-6-20(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVWTZACQSHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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